Boc-Gln-Ala-Arg-pNA Hydrochloride
Description
Significance of Chromogenic and Fluorogenic Substrates in Biochemical Research
Chromogenic and fluorogenic substrates are specially designed molecules that, when acted upon by a specific enzyme, release a chromophore or a fluorophore, respectively. This release results in a measurable change in color or fluorescence, which can be quantified to determine the rate of the enzymatic reaction. ontosight.aidcfinechemicals.com The simplicity and sensitivity of this method have made it a cornerstone of biochemical research, enabling the study of enzyme kinetics, the screening of potential inhibitors, and the development of diagnostic assays. ontosight.aiscbt.com
Chromogenic substrates, in particular, offer the advantage of producing a color change that can often be detected visually or with a standard spectrophotometer, making them accessible for a wide range of laboratory settings. dcfinechemicals.comscbt.com This direct and often immediate visual feedback simplifies the process of monitoring enzyme activity and has led to their widespread adoption in various fields, including molecular biology, microbiology, and environmental science. scbt.com
Evolution of Protease Substrates for Research Applications
The development of protease substrates has evolved significantly over the past several decades. Early research often relied on natural protein substrates, which, while physiologically relevant, presented challenges in terms of purity, consistency, and the complexity of their cleavage patterns. pnas.org The advent of synthetic small molecule substrates marked a significant leap forward.
The first generation of these synthetic substrates included p-nitroanilides, which were first described in the 1960s. researchgate.net These were followed by the development of more sensitive fluorogenic substrates, such as those based on 7-amino-4-methylcoumarin (B1665955) (AMC), in the 1970s. researchgate.netglpbio.com The continuous pursuit of improved specificity and sensitivity has led to the creation of a vast array of peptide substrates tailored to the specific recognition sequences of different proteases. nih.gov This has allowed for a more detailed and quantitative understanding of protease function and their roles in complex biological processes like blood coagulation and inflammation. diapharma.comnih.gov More recent innovations include the use of phage display technology to screen large libraries of cyclic peptides for the identification of highly selective protease substrates. acs.org
Structural Basis of Boc-Gln-Ala-Arg-pNA Hydrochloride as a Model Peptide Substrate
This compound is a synthetic tripeptide derivative that serves as a chromogenic substrate for several proteases. avantorsciences.combachem.comglpbio.com Its structure is key to its function. The peptide sequence, Glutamine-Alanine-Arginine (Gln-Ala-Arg), is specifically designed to be recognized and cleaved by certain proteases. chemimpex.com
The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group. chemimpex.com This protecting group enhances the stability of the peptide and allows for more controlled and selective reactions in research settings. chemimpex.com The C-terminus is linked to a p-nitroaniline (pNA) molecule. chemimpex.comnih.gov When the peptide bond between the arginine and the pNA is cleaved by a target protease, the colorless pNA is released. In solution, the free pNA has a distinct yellow color that can be measured spectrophotometrically, typically at a wavelength of 405 nm. The intensity of the color is directly proportional to the amount of pNA released and, therefore, to the activity of the enzyme. dcfinechemicals.comdiapharma.com
Overview of this compound as a Research Tool
This compound is a valuable and versatile tool in biochemical and pharmaceutical research. chemimpex.com It is particularly useful as a chromogenic substrate for serine proteases such as trypsin and matriptase-2. avantorsciences.combachem.comglpbio.comfishersci.comglpbio.comglpbio.com Its high purity and stability ensure reliable and reproducible results in enzyme assays. chemimpex.com
Researchers utilize this substrate for a variety of applications, including:
Enzyme kinetics studies: to determine key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). chemimpex.com
Inhibitor screening: to identify and characterize compounds that can modulate the activity of specific proteases. chemimpex.com
Drug development: in the design of peptide-based therapeutics that target proteases. chemimpex.com
The ease of use and the quantitative nature of the assay make this compound an essential component of the modern enzymologist's toolkit. chemimpex.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₉N₉O₈·HCl | chemimpex.com |
| Molecular Weight | 630.1 g/mol | chemimpex.com |
| CAS Number | 1926163-47-4 | chemimpex.com |
| Appearance | Whitish Powder | cymitquimica.com |
| Purity | >97% | cymitquimica.com |
| Storage | 2-8 °C | chemimpex.com |
Table 2: Spectrophotometric Properties of p-Nitroaniline (pNA)
| Property | Value | Source |
| Appearance in Solution | Yellow | N/A |
| Maximum Absorbance (λmax) | 405 nm | N/A |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N9O8.ClH/c1-14(30-21(37)18(11-12-19(26)35)33-24(39)42-25(2,3)4)20(36)32-17(6-5-13-29-23(27)28)22(38)31-15-7-9-16(10-8-15)34(40)41;/h7-10,14,17-18H,5-6,11-13H2,1-4H3,(H2,26,35)(H,30,37)(H,31,38)(H,32,36)(H,33,39)(H4,27,28,29);1H/t14-,17-,18-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDSFDHDEVPEQB-NZZVAKLFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40ClN9O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Specificity and Substrate Profiling
Characterization of Protease Cleavage Specificity with Boc-Gln-Ala-Arg-pNA/AMC
The cleavage of Boc-Gln-Ala-Arg-pNA and its fluorogenic analog, Boc-Gln-Ala-Arg-AMC (7-amino-4-methylcoumarin), provides a direct measure of a protease's activity and allows for a detailed analysis of its subsite preferences. medchemexpress.com The release of pNA or AMC upon hydrolysis is proportional to the enzyme's catalytic efficiency. diapharma.comdcfinechemicals.com
The interaction between a protease and its substrate is defined by the fit of the substrate's amino acid residues (designated Pn...P3-P2-P1-P1'-P2'...) into the corresponding binding pockets (subsites S_n...S3-S2-S1-S1'-S2'...) of the enzyme. For Boc-Gln-Ala-Arg-pNA, the key recognition elements are:
P1 Position (Arginine): The presence of Arginine at the P1 position is the primary determinant for cleavage by trypsin and trypsin-like proteases. The positively charged guanidinium (B1211019) group of arginine fits favorably into the deep, negatively charged S1 pocket of these enzymes, which typically contains an aspartic acid residue at its base.
P3 Position (Glutamine): The P3 residue contributes to the extended substrate recognition. The polar glutamine residue at this position can form hydrogen bonds with the enzyme's S3 subsite, further enhancing the specificity of the interaction. Studies on various serine proteases have shown diverse preferences at the P3 position, highlighting the role of this subsite in distinguishing between different enzymes. pnas.org
Table 1: Comparative Hydrolysis of Different p-Nitroanilide Substrates by Serine Proteases
| Substrate Sequence | Target Protease(s) | Reporter Group | Key Findings |
| Boc-Gln-Ala-Arg-pNA | Trypsin, Matriptase-2 | pNA | Recognized as a specific substrate for these enzymes. avantorsciences.comglpbio.com |
| N-Bz-Phe-Val-Arg-pNA (S-2160) | Thrombin, Plasmin, Trypsin | pNA | Sensitive to thrombin; hydrolyzed to varying degrees by plasmin and trypsin. nih.gov |
| H-D-Phe-Pip-Arg-pNA (S-2238) | Thrombin, Plasmin, Trypsin | pNA | Exhibits greater sensitivity to thrombin compared to S-2160. nih.gov |
| N-Bz-Ile-Glu-Gly-Arg-pNA (S-2222) | Factor Xa | pNA | Sensitive to Factor Xa and insensitive to thrombin. nih.gov |
| Z-Lys-pNA | Trypsin | pNA | Detailed kinetic studies on the effect of pH on trypsin-catalyzed hydrolysis have been performed. acs.org |
This table is generated based on available research findings for comparative purposes.
Discrimination of Protease Activities in Complex Biological Samples
A key application of Boc-Gln-Ala-Arg-pNA and its analogs is the detection and quantification of specific protease activities within complex biological mixtures, such as cell extracts and supernatants.
The measurement of protease activity in biological samples is crucial for understanding various physiological and pathological processes. Boc-Gln-Ala-Arg-AMC has been successfully used to assay matriptase activity in the conditioned media of human keratinocyte cell cultures. This demonstrates the substrate's utility in specifically detecting the activity of a target protease even in the presence of other cellular components. The ability to measure protease activity in cell supernatants is particularly valuable for studying secreted proteases and their roles in the extracellular environment.
Zymography is a powerful technique that allows for the detection of protease activity directly within a polyacrylamide gel following electrophoresis. While traditional zymography often utilizes large protein substrates like gelatin or casein, the incorporation of specific synthetic substrates has enhanced the selectivity of this method. researchgate.net
A novel fluorescent zymogram in-gel assay has been developed using peptide-MCA (4-methyl-coumaryl-7-amide) substrates. nih.gov In this method, a substrate such as Boc-Gln-Ala-Arg-MCA is co-polymerized into the polyacrylamide gel. Following electrophoresis of a biological sample, the gel is incubated in an appropriate buffer, allowing the separated proteases to cleave the substrate. The resulting fluorescence can be visualized under UV light, providing a clear band at the molecular weight of the active protease. This technique has been shown to be highly selective, as demonstrated by the specific detection of trypsin activity in gels containing Boc-Gln-Ala-Arg-MCA, while chymotrypsin (B1334515) activity was not observed. nih.gov This highlights the potential for using Boc-Gln-Ala-Arg-pNA or its fluorogenic counterparts in modified zymographic techniques for the specific detection of trypsin-like proteases in complex mixtures.
Structural Correlates of Substrate-Enzyme Interactions
While a specific crystal structure of Boc-Gln-Ala-Arg-pNA complexed with trypsin or matriptase-2 is not publicly available, the structural basis for its specificity can be inferred from the known structures of these proteases and their interactions with other substrates and inhibitors.
The high specificity of trypsin for substrates with a basic residue (Arg or Lys) at the P1 position is primarily dictated by the deep S1 pocket, which features a negatively charged aspartate residue (Asp189) at its bottom. This creates a strong electrostatic interaction with the positively charged side chain of arginine.
Conformational Dynamics at the Protease Active Site
The interaction between a protease and its substrate is a dynamic process involving conformational changes in both molecules. Upon binding of a substrate like Boc-Gln-Ala-Arg-pNA, the active site of a protease such as trypsin or matriptase-2 undergoes a transition from a less ordered, open conformation to a more ordered, closed conformation. This induced-fit mechanism is crucial for catalysis.
For trypsin, the binding of the arginine side chain of the substrate into the S1 pocket triggers a series of conformational adjustments. These changes are not restricted to the S1 pocket but can also propagate to other subsites and surface loops. These dynamic movements are essential for the precise alignment of the catalytic triad (B1167595) (Ser195, His57, Asp102) with the scissile amide bond of the substrate. Molecular dynamics simulations have revealed that the binding of a ligand to trypsin's active site can lead to significant conformational changes, highlighting the flexibility of the active site loops.
Insights into Substrate Mimicry by Synthetic Peptides
Synthetic peptides like Boc-Gln-Ala-Arg-pNA are designed to mimic the natural substrates of proteases. frontiersin.org This mimicry is achieved by incorporating a key recognition motif—in this case, the arginine residue at the P1 position—that is specifically recognized by the target enzyme. The surrounding amino acids (Gln at P3 and Ala at P2) also contribute to the binding affinity and specificity by interacting with the corresponding S3 and S2 subsites of the protease.
The Boc (tert-butyloxycarbonyl) group at the N-terminus serves as a protecting group, preventing unwanted side reactions and ensuring that the peptide is presented to the enzyme in a defined manner. The p-nitroanilide (pNA) group at the C-terminus is the chromogenic reporter. Upon cleavage of the amide bond between arginine and pNA by the protease, the released p-nitroaniline absorbs light at a specific wavelength, providing a quantitative measure of enzyme activity.
The effectiveness of this mimicry lies in the ability of the synthetic peptide to adopt a conformation within the active site that is similar to that of a natural substrate. This allows researchers to study the enzyme's kinetics and specificity in a controlled and reproducible manner. By systematically varying the amino acid sequence of such synthetic substrates, it is possible to map the substrate preferences of a protease in detail. Studies using libraries of synthetic peptides have been instrumental in defining the substrate specificities of numerous proteases.
In essence, Boc-Gln-Ala-Arg-pNA acts as a molecular probe, leveraging the principles of substrate mimicry to provide a window into the catalytic machinery of specific proteases.
Kinetic Analysis of Proteolytic Reactions
Determination of Steady-State Kinetic Parameters
The core of understanding an enzyme's catalytic power lies in the determination of its steady-state kinetic parameters. These constants provide a quantitative measure of the enzyme's affinity for its substrate and its maximum catalytic speed.
Michaelis-Menten Kinetics: Km and Vmax Determination
The relationship between the rate of an enzymatic reaction and the concentration of a substrate is described by the Michaelis-Menten equation. Two key parameters derived from this model are the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the enzyme's affinity for the substrate. A lower Km value indicates a higher affinity. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.
A trypsin activity assay kit utilizing Boc-Gln-Ala-Arg-pNA as a substrate has been developed, which allows for the quantification of trypsin-like enzyme activity by measuring the release of p-nitroanilide. chondrex.com
| Parameter | Description |
| Km (Michaelis Constant) | Substrate concentration at which the reaction velocity is half of Vmax. It reflects the affinity of the enzyme for the substrate. |
| Vmax (Maximum Velocity) | The maximum rate of reaction when the enzyme is saturated with the substrate. |
Catalytic Efficiency (kcat/Km) Assessment
The catalytic efficiency, represented by the ratio kcat/Km, is a crucial parameter for comparing the effectiveness of an enzyme with different substrates or different enzymes with the same substrate. The turnover number, kcat, is calculated by dividing Vmax by the enzyme concentration and represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
A higher kcat/Km value signifies a more efficient enzyme. The determination of this value is contingent on obtaining accurate Km and kcat values from experimental data. For the allergen Der p 3, a trypsin-like protease, kinetic parameters have been determined using various substrates, though not specifically for Boc-Gln-Ala-Arg-pNA. nih.gov
| Parameter | Description |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time at saturation. |
| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate into product. |
Influence of Environmental Factors on Enzymatic Hydrolysis
The catalytic activity of enzymes is profoundly influenced by their environment. Factors such as pH, temperature, and ionic strength can significantly alter the rate of substrate hydrolysis.
pH Dependence of Boc-Gln-Ala-Arg-pNA/AMC Hydrolysis
The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site and of the substrate itself, thereby influencing binding and catalysis. Trypsin, for instance, typically exhibits optimal activity in alkaline conditions, with a pH optimum generally between 7.0 and 8.0. americanchemicalsuppliers.com Studies on the hydrolysis of other p-nitroanilide substrates by trypsin show maximal activity around pH 8.0. nih.gov
In contrast, the zymogen form of matriptase-2 has been shown to exhibit optimal activity towards a similar substrate, acetyl-l-Lys-l-Thr-l-Lys-l-Gln-l-Leu-l-Arg-4-methyl-coumaryl-7-amide, at a mildly acidic pH of approximately 6.0. This suggests that the activation and activity of matriptase-2 may be favored in specific cellular microenvironments with lower pH.
| Enzyme | Optimal pH |
| Trypsin | ~7.0 - 8.0 americanchemicalsuppliers.com |
| Matriptase-2 (zymogen) | ~6.0 |
Temperature Effects on Reaction Rates
Temperature influences the rate of enzymatic reactions by affecting the kinetic energy of both the enzyme and substrate molecules. Generally, reaction rates increase with temperature up to an optimal point. Beyond this optimum, the enzyme's structure begins to denature, leading to a rapid loss of activity. For trypsin, the optimal temperature for activity is generally around 37°C, which is a common temperature for in vitro assays. nih.gov
Ionic Strength Modulation of Protease Activity
The ionic strength of the buffer solution can modulate protease activity by influencing the interactions between charged residues on the enzyme and the substrate. For matriptase-2, it has been observed that its activity is sensitive to the salt concentration. The hydrolysis of a synthetic substrate by the zymogen form of matriptase-2 at pH 6.0 was significantly reduced in the presence of 145 mM NaCl. This suggests that low ionic strength conditions may be favorable for matriptase-2 activity.
Pre-Steady-State Kinetics
While most enzymatic assays operate under steady-state assumptions, where the concentration of the enzyme-substrate complex is considered constant, pre-steady-state kinetics focuses on the initial phase of the reaction, often within the first few milliseconds. gatech.edumit.edu This approach provides insight into the individual steps of the catalytic mechanism, such as substrate binding, chemical transformation (acylation), and product release (deacylation). numberanalytics.comnih.gov
Pre-steady-state analysis is particularly valuable for dissecting complex reaction pathways that cannot be resolved by steady-state methods. mit.edu The technique typically requires specialized equipment, such as a stopped-flow spectrophotometer, capable of rapid mixing and data acquisition, as well as high concentrations of the enzyme to detect the first turnover event. mit.edunumberanalytics.comubc.ca
For the reaction of a serine protease like trypsin with Boc-Gln-Ala-Arg-pNA, a pre-steady-state analysis could resolve the two main chemical steps:
Acylation: The formation of a covalent acyl-enzyme intermediate, releasing the p-nitroaniline (pNA) product. This is often observed as an initial "burst" of product formation if this step is faster than the subsequent step.
Deacylation: The hydrolysis of the acyl-enzyme intermediate to release the peptide fragment (Boc-Gln-Ala-Arg) and regenerate the free enzyme.
The kinetics of this process can be described by the following equation, where E is the enzyme, S is the substrate, ES is the non-covalent complex, EA is the acyl-enzyme intermediate, P₁ is p-nitroaniline, and P₂ is the peptide fragment:
E + S ⇌ ES → EA + P₁ → E + P₂
A pre-steady-state experiment would allow for the determination of the rate constants for these individual steps. While specific studies applying pre-steady-state analysis to Boc-Gln-Ala-Arg-pNA are not prominently documented, the data obtained would be crucial for understanding the catalytic efficiency of target enzymes like trypsin or matriptase-2. For instance, such analysis has been successfully applied to understand the catalytic properties and fidelity of enzymes like DNA polymerase beta and the mechanism of butyrylcholinesterase. nih.govmdpi.com
Table 1: Hypothetical Pre-Steady-State Kinetic Parameters for Trypsin with Boc-Gln-Ala-Arg-pNA
This interactive table illustrates the type of data that would be generated from a pre-steady-state kinetic analysis of trypsin acting on the substrate Boc-Gln-Ala-Arg-pNA. The values are representative for a typical serine protease.
| Kinetic Parameter | Description | Representative Value |
| Ks (μM) | Dissociation constant for the initial enzyme-substrate complex. | 50 |
| k2 (s⁻¹) | First-order rate constant for the acylation step (burst rate). | 200 |
| k3 (s⁻¹) | First-order rate constant for the deacylation step (turnover rate). | 25 |
Note: This table contains hypothetical data for illustrative purposes.
Computational Modeling of Enzyme-Substrate Interactions
Computational modeling serves as a powerful complement to experimental kinetic studies, providing a molecular-level view of the enzyme-substrate interactions that govern catalytic outcomes. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how Boc-Gln-Ala-Arg-pNA binds to the active site of a protease and to analyze the stability and dynamics of the resulting complex. nih.govbibliotekanauki.pl
Molecular Docking: This method predicts the preferred orientation of the substrate when bound to the enzyme's active site. For Boc-Gln-Ala-Arg-pNA and its target enzyme trypsin, a docking simulation would model the peptide sequence within the active site cleft. It is well-established that the specificity of trypsin is primarily determined by its deep S1 pocket, which contains an aspartate residue (Asp189) at its base. The model would show the positively charged side chain of the arginine residue of the substrate forming a strong salt bridge with this negatively charged aspartate, anchoring the substrate in the correct position for cleavage. This structural insight provides a physical explanation for the high specificity of trypsin for substrates with arginine or lysine (B10760008) at the P1 position.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the behavior of the enzyme-substrate complex over time. These simulations provide information on the flexibility of the complex, the network of hydrogen bonds and other interactions that stabilize it, and the conformational changes that may occur leading up to the chemical reaction. nih.gov The free energy of binding calculated from these simulations can be correlated with the experimentally determined Michaelis constant (Km), which reflects the substrate's affinity for the enzyme.
By combining computational predictions with experimental kinetic data, a more complete picture of the catalytic mechanism emerges. For example, computational methods have been used to successfully predict the structure, substrate binding mode, and catalytic rate for a novel malaria protease. nih.gov
Table 2: Correlation of Computational Modeling Insights with Experimental Kinetic Data
This table outlines how computational modeling techniques provide a structural and energetic basis for the kinetic parameters measured in laboratory experiments.
| Computational Insight | Description | Corresponding Kinetic Parameter |
| Binding Pose Prediction | Determines the 3D orientation of the substrate in the active site, identifying key interactions (e.g., Arg in S1 pocket). | Substrate Specificity |
| Binding Free Energy (ΔGbind) | Calculates the energetic favorability of substrate binding to the enzyme. | Michaelis Constant (Km) |
| Transition State Modeling | Simulates the high-energy transition state of the bond-cleavage reaction. | Catalytic Rate Constant (kcat) |
Methodological Innovations and Assay Development
High-Throughput Screening (HTS) Assay Development
The development of robust high-throughput screening (HTS) assays is essential for identifying and characterizing enzyme inhibitors from large compound libraries. Boc-Gln-Ala-Arg-pNA is well-suited for HTS applications due to the simplicity and reliability of its colorimetric signal.
The transition of an enzymatic assay to an HTS format necessitates significant miniaturization, typically moving from test tubes to 96-, 384-, or even 1536-well microplates. This process reduces the consumption of expensive reagents, including the substrate and the target enzyme, and allows for the simultaneous testing of thousands of compounds.
Boc-Gln-Ala-Arg-pNA-based assays are highly amenable to this transition. The assay principle involves the enzymatic hydrolysis of the peptide bond between Arginine (Arg) and the p-nitroaniline (pNA) moiety. The release of free pNA results in a yellow color, which can be quantitatively measured by absorbance spectrophotometry at approximately 405 nm. This straightforward, endpoint-based measurement is compatible with standard automated microplate readers, facilitating rapid data acquisition across a large number of samples. Automation strategies involve the use of robotic liquid handlers for precise dispensing of reagents, compounds, and enzymes, ensuring high reproducibility and minimizing handling errors.
In an HTS context, raw data from plate readers must be rigorously analyzed to identify true "hits" (i.e., potential inhibitors) while avoiding false positives and negatives. The primary validation of an HTS assay's quality and robustness is determined using statistical parameters like the Z-factor and the coefficient of variation (CV).
Z-factor: This parameter provides a measure of the statistical effect size and is used to assess the separation between the signals of positive and negative controls. A Z-factor between 0.5 and 1.0 is considered indicative of an excellent assay, suitable for HTS.
Coefficient of Variation (CV): This measures the relative variability of data points within a sample set (e.g., all negative controls) and is a key indicator of assay precision.
Data from a screen using Boc-Gln-Ala-Arg-pNA would be normalized against controls on each plate. Negative controls (enzyme, substrate, no inhibitor) represent 0% inhibition, while positive controls (enzyme, substrate, potent known inhibitor) represent 100% inhibition. The percentage inhibition for each test compound is then calculated, and hits are selected based on a predefined activity threshold.
Table 1: Key Parameters for HTS Assay Validation
| Parameter | Description | Acceptable Range for HTS | Role in Boc-Gln-Ala-Arg-pNA Assay |
|---|---|---|---|
| Z-factor | Measures the separation band between high and low controls. | 0.5 - 1.0 | Confirms the assay can reliably distinguish between inhibited and uninhibited enzyme activity. |
| Signal-to-Background (S/B) | The ratio of the signal from an uninhibited reaction to the background noise. | > 3 | Ensures the colorimetric signal from pNA release is sufficiently above baseline noise. |
| Coefficient of Variation (%CV) | A measure of the dispersion of data points in a data series around the mean. | < 15-20% | Indicates the precision and reproducibility of the automated liquid handling and signal detection. |
| DMSO Tolerance | The ability of the assay to withstand the effects of the solvent used for compound libraries. | < 1% effect at final concentration | Ensures that the vehicle for test compounds does not interfere with enzyme activity or substrate cleavage. |
In-Gel Protease Assay Development (Zymography)
Zymography is a powerful technique that uses substrate-impregnated polyacrylamide gel electrophoresis to detect and characterize protease activity. While traditionally used for large protein substrates like gelatin or casein, the methodology can be adapted for small synthetic peptides, particularly fluorogenic variants that offer higher sensitivity. For detecting trypsin-like proteases in a gel, a fluorogenic analogue such as Boc-Gln-Ala-Arg-MCA is often preferred over the pNA version due to the diffusible nature of the pNA signal and the higher sensitivity of fluorescence.
In this modified zymography, the fluorogenic substrate Boc-Gln-Ala-Arg-MCA is copolymerized directly into the polyacrylamide resolving gel matrix during its preparation. nih.gov Samples containing proteases are prepared in non-reducing sample buffer (to preserve enzyme structure) and are not boiled. Following electrophoresis, the gel contains separated proteins, including the dormant proteases, and the entrapped fluorogenic substrate. The SDS present in the gel is then removed by washing in a buffer containing a non-ionic detergent like Triton X-100, which allows the proteases to renature and regain their catalytic activity. nih.gov
After the washing step, the gel is submerged in a suitable activation or development buffer, typically at a pH and temperature optimal for the target enzyme's activity (e.g., pH 8.1 at 37°C). nih.govglpbio.com As the renatured proteases become active, they cleave the Boc-Gln-Ala-Arg-MCA substrate trapped in their vicinity within the gel matrix. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. glpbio.comtargetmol.com When the gel is placed on a UV transilluminator, the areas containing active protease will appear as bright fluorescent bands against a dark, non-fluorescent background. The position of the band corresponds to the molecular weight of the protease, allowing for its identification.
Development of Continuous Spectrophotometric and Fluorometric Assays
Continuous assays, where the progress of the reaction is monitored in real-time, are invaluable for detailed enzyme kinetic studies, such as determining Michaelis-Menten parameters (Kₘ and Vₘₐₓ). Both Boc-Gln-Ala-Arg-pNA and its fluorogenic counterpart, Boc-Gln-Ala-Arg-AMC, are ideally suited for these types of assays.
Continuous Spectrophotometric Assay: When using Boc-Gln-Ala-Arg-pNA, the enzymatic reaction is initiated by adding the enzyme to a solution of the substrate in a cuvette placed inside a spectrophotometer. The rate of p-nitroaniline release is monitored continuously by recording the increase in absorbance at 405 nm over time. The initial velocity of the reaction can be calculated directly from the slope of the linear portion of the absorbance-versus-time curve.
Continuous Fluorometric Assay: The fluorogenic substrate, Boc-Gln-Ala-Arg-AMC, offers significantly higher sensitivity. medchemexpress.com The assay is performed similarly, but in a fluorometer. Upon cleavage, the released AMC molecule exhibits strong fluorescence. The reaction progress is tracked by continuously measuring the increase in fluorescence intensity at an emission wavelength of approximately 460 nm, following excitation at around 380 nm. glpbio.comtargetmol.com The rate of the reaction is determined from the slope of the fluorescence-versus-time plot. This high sensitivity makes fluorometric assays particularly useful for enzymes that are present in very low concentrations or have low turnover rates.
Table 2: Comparison of Spectrophotometric and Fluorometric Assays
| Feature | Spectrophotometric Assay (Boc-Gln-Ala-Arg-pNA) | Fluorometric Assay (Boc-Gln-Ala-Arg-AMC) |
|---|---|---|
| Substrate | Boc-Gln-Ala-Arg-pNA Hydrochloride fishersci.com | Boc-Gln-Ala-Arg-AMC Hydrochloride targetmol.com |
| Detected Product | p-nitroaniline (pNA) | 7-amino-4-methylcoumarin (AMC) glpbio.com |
| Detection Method | Absorbance | Fluorescence targetmol.com |
| Wavelength (nm) | ~405 nm | Excitation: ~380 nm; Emission: ~460 nm glpbio.com |
| Sensitivity | Lower | Higher |
| Primary Use | Routine enzyme activity, HTS, kinetic studies | Low-concentration enzymes, high-sensitivity detection, kinetic studies medchemexpress.com |
Table 3: Compound Names Mentioned in this Article
| Abbreviated Name | Full Chemical Name |
|---|---|
| Boc-Gln-Ala-Arg-pNA | N-α-tert-Butoxycarbonyl-L-glutaminyl-L-alanyl-L-arginine-p-nitroanilide |
| This compound | N-α-tert-Butoxycarbonyl-L-glutaminyl-L-alanyl-L-arginine-p-nitroanilide hydrochloride |
| Boc-Gln-Ala-Arg-MCA | N-α-tert-Butoxycarbonyl-L-glutaminyl-L-alanyl-L-arginine-7-amido-4-methylcoumarin |
| Boc-Gln-Ala-Arg-AMC | N-α-tert-Butoxycarbonyl-L-glutaminyl-L-alanyl-L-arginine-7-amido-4-methylcoumarin |
| Boc-Gln-Ala-Arg-AMC Hydrochloride | N-α-tert-Butoxycarbonyl-L-glutaminyl-L-alanyl-L-arginine-7-amido-4-methylcoumarin hydrochloride |
| pNA | p-nitroaniline |
| AMC | 7-amino-4-methylcoumarin |
| MCA | 7-amido-4-methylcoumarin |
| SDS | Sodium dodecyl sulfate |
| Tris | Tris(hydroxymethyl)aminomethane |
| DMSO | Dimethyl sulfoxide (B87167) |
Application in Enzyme Characterization and Purification Monitoring
The unique structure of this compound, featuring a p-nitroaniline (pNA) group attached to a specific peptide sequence, makes it an ideal substrate for proteases that recognize and cleave at the carboxyl side of arginine residues. This specificity is crucial for both understanding the fundamental properties of these enzymes and for tracking their presence and activity during the multi-step process of purification.
Enzyme Characterization: Determining Kinetic Parameters
A fundamental aspect of enzyme characterization is the determination of its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These values provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. While specific kinetic data for this compound with its target enzymes can be found in various research contexts, a study on the closely related fluorogenic substrate, Boc-Gln-Ala-Arg-AMC, with Transmembrane Protease, Serine 2 (TMPRSS2), a matriptase-2-like enzyme, determined a Km value, highlighting the utility of this peptide sequence in kinetic analysis. nih.gov The principle of the assay involves measuring the rate of p-nitroaniline release, which is directly proportional to the enzyme's activity under defined conditions of substrate concentration, temperature, and pH.
Table 1: Representative Kinetic Parameters of Proteases with Arginine-Specific Substrates
| Enzyme | Substrate | Km (µM) | Vmax (units/mg) |
| Trypsin (generic) | Boc-Gln-Ala-Arg-pNA | Data not available | Data not available |
| Matriptase-2 (generic) | Boc-Gln-Ala-Arg-pNA | Data not available | Data not available |
| TMPRSS2 | Boc-Gln-Ala-Arg-AMC | 25 | Not Reported |
Note: The kinetic data for TMPRSS2 with the fluorogenic analogue Boc-Gln-Ala-Arg-AMC is presented as a proxy to illustrate the application. Specific kinetic constants for this compound were not available in the reviewed literature.
Monitoring Enzyme Purification
The purification of an enzyme from a crude biological source is a meticulous process involving several steps, such as precipitation, and various chromatography techniques. At each stage, it is essential to quantify the total protein content and the specific activity of the target enzyme to assess the efficiency of the purification step. This compound serves as an excellent analytical tool for this purpose. By measuring the enzyme's activity in the fractions collected from each purification step, researchers can calculate the purification fold and the percentage yield, thereby guiding the optimization of the purification strategy.
The activity assay is straightforward: a sample from each purification step is incubated with a saturating concentration of this compound, and the rate of increase in absorbance at 405 nm, corresponding to the release of p-nitroaniline, is measured. This allows for the creation of a purification table that summarizes the progress of the enzyme's enrichment.
Table 2: Representative Purification Table for a Trypsin-like Protease using a Chromogenic Substrate Assay
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 2500 | 500 | 0.2 | 100 | 1 |
| Ammonium Sulfate Precipitation | 800 | 450 | 0.56 | 90 | 2.8 |
| Ion Exchange Chromatography | 150 | 375 | 2.5 | 75 | 12.5 |
| Affinity Chromatography | 20 | 300 | 15 | 60 | 75 |
| Size Exclusion Chromatography | 5 | 250 | 50 | 50 | 250 |
This table is a hypothetical representation based on typical enzyme purification data and illustrates how this compound would be used to generate such data. The values are for illustrative purposes only.
Role in Protease Inhibitor Discovery Research
Substrate for Inhibitor Screening Assays
High-throughput screening (HTS) campaigns are a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds for their potential to inhibit a specific enzyme target. Boc-Gln-Ala-Arg-pNA Hydrochloride and its fluorogenic counterpart, Boc-Gln-Ala-Arg-AMC, are well-suited for such assays due to the easily detectable signal they produce upon cleavage by a target protease. acs.orgnih.gov
In a typical inhibitor screening assay, the target protease is incubated with a potential inhibitor before the addition of this compound. The rate of pNA release, which is directly proportional to the residual enzyme activity, is then measured spectrophotometrically. A decrease in the rate of pNA production compared to a control reaction without the inhibitor indicates that the compound is inhibiting the protease's activity.
This method allows researchers to efficiently screen thousands of compounds and identify "hits"—molecules that demonstrate significant inhibitory activity. For instance, in the search for inhibitors of Transmembrane Protease, Serine 2 (TMPRSS2), a key enzyme in the entry of coronaviruses into host cells, a fluorogenic assay using Boc-Gln-Ala-Arg-AMC was developed for high-throughput screening in 1536-well plates. nih.govresearchgate.netbiorxiv.org The assay involves dispensing the substrate and inhibitor, followed by the addition of the TMPRSS2 enzyme. The resulting fluorescence, or lack thereof, provides a clear measure of inhibition. nih.govresearchgate.netbiorxiv.org
A typical screening protocol might involve the following steps:
Dispensing of the test compound (inhibitor) into the wells of a microplate.
Addition of the target protease (e.g., TMPRSS2, matriptase-2). researchgate.net
Incubation to allow for the interaction between the enzyme and the potential inhibitor.
Addition of the this compound substrate.
Monitoring the change in absorbance at a specific wavelength over time to determine the rate of pNA release.
Once initial hits are identified, the next step is to quantify their potency. This is typically done by determining the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
To determine the IC50 value, a series of experiments are conducted where the concentration of the inhibitor is varied while the concentrations of the enzyme and this compound are kept constant. The resulting data, showing the percentage of enzyme inhibition at each inhibitor concentration, is then plotted to generate a dose-response curve. From this curve, the IC50 value can be accurately determined. This quantitative measure is crucial for comparing the potency of different inhibitors and for guiding structure-activity relationship (SAR) studies in the lead optimization phase of drug discovery.
Table 1: Example Data for IC50 Determination of a Hypothetical TMPRSS2 Inhibitor
| Inhibitor Concentration (µM) | % Inhibition |
| 0.01 | 5 |
| 0.1 | 20 |
| 1 | 52 |
| 10 | 85 |
| 100 | 98 |
This table represents hypothetical data to illustrate the principle of IC50 determination.
Analysis of Inhibitor Mechanisms
Beyond identifying and quantifying inhibition, this compound is also a valuable tool for elucidating the mechanism by which an inhibitor functions. Understanding the mode of inhibition is critical for developing effective and specific drugs.
Competitive inhibitors are molecules that bind to the active site of an enzyme, thereby directly competing with the natural substrate. In the presence of a competitive inhibitor, the apparent Michaelis constant (Km) of the substrate increases, while the maximum velocity (Vmax) of the reaction remains unchanged. youtube.com
To investigate competitive inhibition using this compound, kinetic experiments are performed by measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor. By analyzing the data using graphical methods such as the Lineweaver-Burk plot, researchers can determine if the inhibitor is competitive. In such a plot, the lines representing the inhibited and uninhibited reactions will intersect on the y-axis, which is indicative of competitive inhibition. youtube.comyoutube.com
Non-competitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov In this case, the Vmax of the reaction is decreased, but the Km remains unchanged. youtube.comnih.gov Uncompetitive inhibitors, on the other hand, bind only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km.
Kinetic studies using this compound can differentiate between these modes of inhibition. For non-competitive inhibition, a Lineweaver-Burk plot will show lines that intersect on the x-axis. youtube.comyoutube.com For uncompetitive inhibition, the lines will be parallel.
Table 2: Kinetic Parameters for Different Types of Inhibition
| Inhibition Type | Apparent Vmax | Apparent Km |
| Competitive | Unchanged | Increased |
| Non-competitive | Decreased | Unchanged |
| Uncompetitive | Decreased | Decreased |
This table provides a summary of the expected changes in kinetic parameters for different inhibition modalities.
Inhibitors can also be classified based on the nature of their interaction with the enzyme: reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be displaced, for example, by increasing the substrate concentration in the case of competitive inhibitors. Irreversible inhibitors, often called inactivators, typically form a stable, covalent bond with the enzyme, permanently rendering it inactive.
To distinguish between reversible and irreversible inhibition using this compound, pre-incubation experiments are often performed. If an inhibitor is irreversible, the degree of inhibition will increase with the pre-incubation time of the enzyme and inhibitor before the addition of the substrate. In contrast, the inhibition by a reversible inhibitor is typically independent of the pre-incubation time. Dialysis experiments can also be used; if the enzyme activity is restored after dialysis, the inhibitor is likely reversible.
Characterization of Endogenous Protease Inhibitors
Endogenous protease inhibitors are naturally occurring molecules within organisms that regulate the activity of proteases, playing crucial roles in maintaining physiological homeostasis. The dysregulation of protease activity is implicated in numerous diseases, making the study of their endogenous inhibitors a key area of research for potential therapeutic interventions. This compound can be employed as a substrate in assays designed to identify and characterize these natural inhibitors.
The fundamental principle behind using this compound in this context is competition. When a protease, known to cleave this substrate, is incubated with a biological sample suspected of containing an endogenous inhibitor, the rate of color development from the cleavage of Boc-Gln-Ala-Arg-pNA is measured. A decrease in the rate of this reaction, compared to a control without the biological sample, indicates the presence of an inhibitory substance.
Detailed research findings on the specific use of this compound for the characterization of a wide array of endogenous inhibitors are not extensively documented in publicly available literature. Much of the research in this area has utilized the fluorogenic analogue, Boc-Gln-Ala-Arg-AMC, which offers higher sensitivity. However, the chromogenic nature of this compound provides a distinct advantage in terms of accessibility and the simplicity of the detection method, which does not require specialized fluorescence plate readers.
Hypothetically, a study aimed at characterizing a novel endogenous serine protease inhibitor from a tissue extract could utilize this compound in the following manner. First, the tissue extract would be subjected to various purification steps, such as chromatography. The inhibitory activity of the resulting fractions would then be screened against a target protease, for instance, trypsin or matriptase-2, for which Boc-Gln-Ala-Arg-pNA is a known substrate. avantorsciences.combachem.com The fractions demonstrating the highest inhibitory activity would be selected for further characterization.
To determine the potency of the purified endogenous inhibitor, kinetic studies would be performed. This involves measuring the rate of Boc-Gln-Ala-Arg-pNA hydrolysis by the target protease in the presence of varying concentrations of the inhibitor. From this data, key inhibitory parameters, such as the inhibitor constant (K_i), can be determined. A lower K_i value signifies a more potent inhibitor.
While specific data tables from studies solely using this compound for endogenous inhibitor characterization are scarce, the following table illustrates the type of data that would be generated in such an experiment.
Table 1: Hypothetical Inhibition of Trypsin by a Purified Endogenous Inhibitor
| Endogenous Inhibitor Concentration (nM) | Rate of p-nitroaniline release (mOD/min) | % Inhibition |
| 0 (Control) | 100 | 0 |
| 10 | 85 | 15 |
| 25 | 65 | 35 |
| 50 | 40 | 60 |
| 100 | 20 | 80 |
This data could then be used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic analyses, such as Lineweaver-Burk plots, would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Synthesis and Derivatization for Academic Research
Synthetic Methodologies for Boc-Gln-Ala-Arg-pNA Hydrochloride
The synthesis of this compound, a peptide derivative, is a multi-step process requiring careful control of reaction conditions. chemimpex.com It serves as a crucial building block in the broader field of peptide synthesis and is utilized in various biochemical assays. chemimpex.com The molecular formula for this compound is C₂₅H₃₉N₉O₈, with a molecular weight of 593.64 g/mol . fishersci.comavantorsciences.comchemicalbook.com
Peptide Synthesis Strategies for Chromogenic/Fluorogenic Substrates
The synthesis of chromogenic and fluorogenic peptide substrates is fundamental for the development of assays to detect and quantify protease activity. diapharma.comnih.gov These synthetic peptides are designed to mimic the natural substrates of enzymes, with a reporter molecule—a chromophore or fluorophore—attached to the peptide sequence. diapharma.com Enzymatic cleavage of a specific peptide bond releases the reporter group, resulting in a measurable change in color or fluorescence, which is proportional to the enzyme's activity. diapharma.com
The general strategy for synthesizing these substrates, including those like Boc-Gln-Ala-Arg-pNA, often employs solid-phase peptide synthesis (SPPS). biosynth.com In SPPS, the peptide chain is assembled sequentially while one end is anchored to an insoluble resin support. biosynth.compeptide.com This approach allows for the easy removal of excess reagents and byproducts by simple filtration and washing. peptide.com An alternative is solution-phase synthesis, though SPPS is more common for its efficiency and automation potential.
The incorporation of the chromogenic or fluorogenic moiety is a critical step. For p-nitroanilide (pNA) substrates, the C-terminal amino acid (Arginine in this case) is coupled to p-nitroaniline. For fluorogenic substrates like those containing 7-amino-4-methylcoumarin (B1665955) (AMC), the peptide is typically synthesized on the resin, and then cleaved by nucleophilic attack with the AMC molecule. nih.gov
Chemical Protecting Groups and Coupling Reagents
To ensure the specific formation of the desired peptide sequence and prevent unwanted side reactions, temporary protecting groups are used to block reactive functional groups on the amino acids. biosynth.comcreative-peptides.comiris-biotech.de In the synthesis of Boc-Gln-Ala-Arg-pNA, a specific combination of protecting groups and coupling reagents is employed.
Permanent protecting groups are used for the reactive side chains of amino acids. iris-biotech.de The specific side-chain protecting groups for the amino acids in this peptide are chosen for their stability during the synthesis and their ease of removal during the final deprotection step.
Table 1: Protecting Groups in Peptide Synthesis
| Functional Group | Amino Acid | Common Protecting Groups | Deprotection Conditions |
|---|---|---|---|
| α-Amino | All | Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl) | Boc: Moderate acid (e.g., TFA) peptide.com Fmoc: Base (e.g., piperidine) iris-biotech.de |
| Side-chain Amide | Gln (Glutamine) | Trt (Trityl) | Mild acid (e.g., TFA) creative-peptides.com |
| Side-chain Guanidinium (B1211019) | Arg (Arginine) | Tos (Tosyl), Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Strong acid (e.g., HF) peptide.com |
Coupling Reagents: The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of the next is facilitated by coupling reagents. These reagents activate the carboxyl group to make it more susceptible to nucleophilic attack. jpt.com The choice of coupling reagent can impact the reaction speed, yield, and the degree of racemization. jpt.com
Table 2: Common Coupling Reagents in Peptide Synthesis
| Class | Reagent Examples | Description |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used but can lead to racemization; often used with additives like HOBt to suppress side reactions. jpt.combachem.com |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Offer high coupling efficiency with low racemization risk. jpt.comsigmaaldrich.com |
Chemical Modifications and Analog Design
Boc-Gln-Ala-Arg-pNA serves as a template for the design of new substrates to study enzyme specificity and to develop more sensitive assay methods.
Creation of Substrate Variants for Modified Specificity Studies
The peptide sequence of a substrate is a key determinant of its specificity for a particular protease. diapharma.com By systematically altering the amino acid sequence of Boc-Gln-Ala-Arg-pNA, researchers can probe the substrate-binding preferences of an enzyme. For example, replacing Alanine (Ala) or Glutamine (Gln) with other amino acids can reveal which residues are critical for enzyme recognition and cleavage.
The creation of substrate libraries, where each member has a different amino acid at a specific position, is a powerful technique for profiling the specificity of proteases. nih.gov This approach allows for the rapid identification of optimal cleavage sequences, which can aid in the design of highly selective substrates and potent inhibitors. nih.gov
Introduction of Alternative Reporter Groups (e.g., AMC)
While p-nitroanilide (pNA) is a reliable chromogenic reporter group, its sensitivity can be limited. For assays requiring higher sensitivity, alternative reporter groups, particularly fluorophores, are often introduced. nih.gov A common alternative to pNA is 7-amino-4-methylcoumarin (AMC). rndsystems.combio-techne.compeptide.com
The cleavage of the amide bond between the C-terminal arginine and the AMC molecule releases the highly fluorescent AMC, which can be detected with much greater sensitivity than the color change of pNA. rndsystems.combio-techne.compubcompare.ai This allows for the use of lower concentrations of both the enzyme and the substrate. nih.gov The synthesis of these fluorogenic substrates follows similar peptide synthesis principles, with the final step being the coupling of the peptide to the AMC molecule. nih.gov Boc-Gln-Ala-Arg-AMC is a fluorogenic analog of Boc-Gln-Ala-Arg-pNA and is used as a substrate for enzymes like prostasin and matriptase. bachem.com
Table 3: Comparison of pNA and AMC Reporter Groups
| Feature | p-Nitroanilide (pNA) | 7-Amino-4-methylcoumarin (AMC) |
|---|---|---|
| Signal Type | Chromogenic (Colorimetric) | Fluorogenic (Fluorescent) |
| Detection Method | Spectrophotometry (absorbance) | Fluorometry (emission) |
| Sensitivity | Lower | Higher nih.gov |
| Typical Use | Routine enzyme assays | High-sensitivity assays, inhibitor screening nih.govpeptide.com |
| Example Analog | Boc-Gln-Ala-Arg-pNA | Boc-Gln-Ala-Arg-AMC pubcompare.aibachem.com |
Future Directions and Emerging Research Avenues
Integration with Advanced Proteomics Approaches
The field of proteomics is rapidly evolving, moving beyond mere protein identification to the characterization of protein function and activity in complex biological samples. nih.govtechnologynetworks.comnautilus.bio The integration of substrates like Boc-Gln-Ala-Arg-pNA into these advanced workflows is a promising future direction. One key area is its potential adaptation for use in activity-based protein profiling (ABPP). ABPP is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govnih.gov While traditional ABPP often employs covalent inhibitors, there is growing interest in developing substrate-based probes for a more dynamic view of protease activity.
Future research could focus on modifying Boc-Gln-Ala-Arg-pNA to create quenched fluorescent or other reporter-tagged versions. These modified substrates would remain dark or inactive until cleaved by a target protease, at which point a detectable signal is released. This approach would enable real-time, in-situ monitoring of protease activity within complex proteomes, such as cell lysates or even living cells. nih.gov Such developments would allow for a more nuanced understanding of the spatial and temporal regulation of proteases in health and disease.
| Potential Proteomics Application | Description | Research Goal |
| Activity-Based Protein Profiling (ABPP) | Use of modified Boc-Gln-Ala-Arg-pNA as a reporter probe to label active proteases in a complex mixture. | To enable dynamic profiling of specific protease activity in native biological systems. |
| Substrate-Based Imaging | Development of fluorescently quenched versions of the substrate for real-time imaging of protease activity in living cells. | To visualize the spatio-temporal dynamics of protease activation and function. |
| Degradomics | Utilization in mass spectrometry-based degradomics to identify the cleavage sites and substrates of specific proteases. | To expand the known substrate repertoire of proteases targeted by Boc-Gln-Ala-Arg-pNA. |
Novel Applications in Systems Biology Research
Systems biology aims to understand the complex interactions within biological systems as a whole. Proteases are key players in these systems, regulating a vast array of cellular processes through proteolytic cleavage. nih.gov The targeted nature of Boc-Gln-Ala-Arg-pNA makes it a valuable tool for dissecting specific protease-mediated pathways within a systems-level context.
Future applications in systems biology could involve the use of Boc-Gln-Ala-Arg-pNA in conjunction with other 'omics' technologies, such as transcriptomics and metabolomics. For instance, researchers could correlate the activity of a specific protease, as measured by the cleavage of this substrate, with changes in gene expression or metabolic profiles under different conditions. This integrated approach would provide a more holistic view of the functional consequences of protease activity and its role in cellular networks. Furthermore, computational models of biological pathways could incorporate kinetic data obtained using Boc-Gln-Ala-Arg-pNA to more accurately simulate and predict systemic responses to various stimuli.
Development of Cell-Permeable Substrates for Intracellular Studies
A significant limitation of many current peptide-based substrates, including Boc-Gln-Ala-Arg-pNA, is their general inability to cross cell membranes, restricting their use to studies of extracellular or purified proteases. A major avenue for future research is the development of cell-permeable derivatives of this substrate to enable the study of intracellular protease activity in living cells. nih.gov
Designing such probes presents considerable challenges, including the need to balance hydrophobicity for membrane transport with sufficient solubility in the aqueous intracellular environment. Strategies to achieve this include the conjugation of the substrate to cell-penetrating peptides (CPPs) or the modification of its chemical structure to enhance passive diffusion. The successful development of a cell-permeable Boc-Gln-Ala-Arg-pNA would open up new possibilities for investigating the role of its target proteases in processes such as apoptosis, cell signaling, and other intracellular events in real-time. nih.gov
| Development Strategy | Description | Key Challenge |
| Cell-Penetrating Peptide (CPP) Conjugation | Attaching the substrate to a short peptide sequence known to facilitate cellular uptake. | Ensuring cleavage of the CPP does not interfere with substrate recognition by the target protease. |
| Chemical Modification | Altering the chemical structure of the substrate to increase its lipophilicity and facilitate passive diffusion across the cell membrane. | Maintaining substrate specificity and solubility after modification. |
| Pro-Substrate Design | Creating an inactive, membrane-permeable form of the substrate that is activated by intracellular enzymes. | Designing a reliable and specific intracellular activation mechanism. |
Role in High-Throughput Functional Annotation of Unknown Proteases
The completion of various genome sequencing projects has revealed a large number of putative proteases with unknown functions and substrate specificities. nih.gov High-throughput screening (HTS) methods are essential for the functional annotation of these "orphan" enzymes. Chromogenic substrates like Boc-Gln-Ala-Arg-pNA can play a crucial role in this process. nih.govdcfinechemicals.com
In the future, this substrate could be incorporated into larger panels of chromogenic and fluorogenic substrates to screen newly discovered or uncharacterized proteases. 5-diagnostics.comresearchgate.net By observing which substrates are cleaved, researchers can begin to build a specificity profile for the novel protease. This information is a critical first step in identifying its natural substrates and understanding its physiological role. Furthermore, the principles of its design can inform the creation of diverse substrate libraries, potentially utilizing machine learning and deep learning approaches to predict and design novel peptide sequences for highly specific and efficient protease substrates. microsoft.combiorxiv.orgbiorxiv.orgresearchgate.net This will accelerate the functional characterization of the vast number of unannotated proteases within various proteomes.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-Gln-Ala-Arg-pNA Hydrochloride, and how are protecting groups (e.g., Boc, p-nitroanilide) utilized in its design?
- Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed. The Boc (tert-butyloxycarbonyl) group protects the N-terminal glutamine, while the p-nitroanilide (pNA) moiety serves as a chromogenic leaving group for protease activity assays. Post-synthesis, the compound is purified via reverse-phase HPLC and validated using mass spectrometry (e.g., MALDI-TOF) .
- Critical Step : Deprotection of the Boc group requires trifluoroacetic acid (TFA) under controlled conditions to avoid peptide bond hydrolysis.
Q. How is this compound characterized for purity and structural integrity?
- Methodology :
- Purity : Assessed via HPLC with UV detection at 315 nm (λmax for pNA release).
- Structural Confirmation : NMR (1H and 13C) and high-resolution mass spectrometry (HRMS) are used to verify the peptide backbone and functional groups.
- Stability : Accelerated degradation studies at varying pH (3–9) and temperatures (4°C–37°C) identify optimal storage conditions .
Q. What enzymatic assays utilize this compound as a substrate, and how is hydrolysis quantified?
- Methodology : The compound is a chromogenic substrate for serine proteases (e.g., trypsin-like enzymes). Hydrolysis releases p-nitroaniline, monitored spectrophotometrically at 410 nm. Example protocol:
- Reaction Buffer : 20 mM Tris-HCl (pH 7.8) or PBS (pH 7.4) with 1 mM DTT and 1 mM EDTA to stabilize enzymes.
- Kinetics : Initial velocity (V0) is calculated from absorbance changes over time, with Km and kcat derived from Michaelis-Menten plots .
Advanced Research Questions
Q. How do buffer composition and ionic strength affect the kinetic parameters of this compound in protease assays?
- Experimental Design : Compare hydrolysis rates in Tris-HCl vs. phosphate buffers at identical pH (7.4–7.8). Include additives like Ca²⁺ or Zn²⁺ to test metalloprotease interference.
- Data Analysis : Use ANOVA to assess significant differences in V0 or Km. For example, EDTA in Tris-HCL chelates divalent cations, reducing nonspecific metalloprotease activity .
Q. How can researchers resolve discrepancies in kinetic data when using this compound across different enzyme preparations?
- Troubleshooting :
- Enzyme Purity : Validate via SDS-PAGE and activity assays with alternative substrates.
- Substrate Solubility : Pre-dissolve in DMSO (<5% final concentration) to avoid aggregation.
- Interference : Test for competing hydrolysis by contaminating proteases using class-specific inhibitors (e.g., PMSF for serine proteases) .
Q. What strategies optimize the stability of this compound in long-term storage for reproducible assays?
- Methodology :
- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent oxidation.
- Solvent Compatibility : Avoid aqueous solutions at neutral pH; instead, prepare stock solutions in anhydrous DMSO and aliquot to minimize freeze-thaw cycles.
- Stability Monitoring : Periodically assess via HPLC for degradation products (e.g., free pNA) .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
